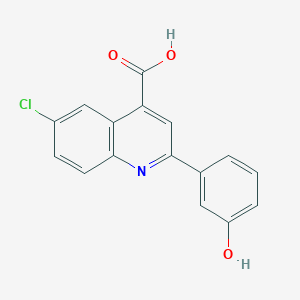

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring The compound also features a chloro substituent at the 6-position, a hydroxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-hydroxyphenyl is coupled with a 6-chloroquinoline-4-carboxylic acid derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents can contribute to sustainable manufacturing practices.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thio derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that it exhibits strong inhibitory activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effectiveness in reducing cell viability.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 37.4 |

| HCT-116 | 8.9 |

In a controlled study, treatment with this compound led to a significant reduction in cell viability, correlating with increased expression of pro-apoptotic genes such as BAD. Further mechanistic studies revealed that the compound alters gene expression profiles related to the PI3K/AKT pathway, suggesting it may serve as a therapeutic target for cancer treatment.

Anti-inflammatory Properties

Research indicates that 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro, potentially through modulation of signaling pathways associated with inflammation.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in crucial biological pathways. Notably, it effectively inhibits the PI3K/AKT signaling pathway, which plays a significant role in cancer progression. Induced-fit docking studies have confirmed its interaction with PI3Kα, highlighting its potential as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer applications, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated its efficacy against resistant strains such as Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for various organisms have been documented:

Table 2: Antimicrobial Activity

| Study | Organism Tested | MIC (µg/mL) | Observations |

|---|---|---|---|

| S. aureus | 0.78 | Synergistic effect with ciprofloxacin observed | |

| E. coli | 16 | Effective against resistant strains |

These findings suggest that the compound can enhance the effectiveness of existing antibiotics, making it a candidate for combination therapies.

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the production of dyes and pigments. Its unique chemical properties allow it to be utilized in synthesizing fine chemicals and materials with specific functionalities.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on Caco-2 and HCT-116 cell lines. Results indicated that treatment led to a significant decrease in cell viability and increased expression of pro-apoptotic genes.

Case Study 2: Mechanistic Insights

Further investigations revealed that treatment resulted in decreased expression levels of PI3K and AKT following exposure to the compound. This suggests its potential role as a therapeutic target for cancer treatment through modulation of critical signaling pathways.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The chloro and carboxylic acid groups can also influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: Similar structure but with the hydroxy group at the 2-position.

6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid: Features a methyl and phenyl group instead of the hydroxyphenyl group.

Uniqueness

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 3-position allows for unique interactions that are not possible with other similar compounds.

Biologische Aktivität

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a quinoline core with a chloro substituent at the sixth position, a hydroxyl group at the third position of the phenyl ring, and a carboxylic acid functional group at the fourth position. This unique arrangement contributes to its potential biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with active sites on target molecules.

- π-π Stacking Interactions : The quinoline core can engage in π-π stacking with aromatic residues in proteins.

- Binding Affinity Modulation : The chloro and carboxylic acid groups influence the compound's binding affinity and specificity toward various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study comparing this compound with known antibacterial agents revealed that it exhibits comparable or superior activity against certain strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines, including:

- Breast Cancer (MCF–7)

- Bone Marrow Cancer (K–562)

- Cervical Cancer (HeLa)

In these studies, this compound demonstrated selective cytotoxicity toward cancer cells while exhibiting minimal toxicity to normal cells. Flow cytometry analysis indicated that it induces cell cycle arrest and apoptosis in cancer cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI50 (μM) ± SEM |

|---|---|

| MCF–7 | 6.22 ± 0.77 |

| K–562 | 7.91 ± 0.62 |

| HeLa | 7.65 ± 0.97 |

Case Studies

- Antimicrobial Evaluation : A study synthesized various derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial activity using the agar diffusion method. Among these, compounds structurally related to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a comprehensive evaluation of quinoline derivatives for anticancer activity, this compound was found to induce apoptosis in cancer cells through mechanisms involving DNA interaction and chromatin condensation .

Eigenschaften

IUPAC Name |

6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQXAJKEJJLIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395980 | |

| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724749-33-1 | |

| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.